Superior Oral Bioavailability of Ampicillin vs. Ampicillin Alone and Amoxicillin/Clavulanate
The prodrug design of sultamicillin more than doubles the oral bioavailability of its active antibiotic component, ampicillin, compared to administering ampicillin alone. This enhancement is also superior to the bioavailability increase achieved with the comparator prodrug system, amoxicillin/clavulanic acid [1]. In a direct comparative clinical study in 16 healthy volunteers, the bioavailability of ampicillin released from sultamicillin was 2.17 times higher than that of an equivalent dose of ampicillin alone. In the same study, the bioavailability of amoxicillin from amoxicillin/clavulanate was only 1.64 times higher than amoxicillin alone [1].
| Evidence Dimension | Relative Oral Bioavailability |
|---|---|
| Target Compound Data | 2.17 |
| Comparator Or Baseline | Ampicillin alone: 1.00 ; Amoxicillin/clavulanate vs amoxicillin alone: 1.64 |
| Quantified Difference | Sultamicillin increases ampicillin bioavailability 2.17-fold, compared to a 1.64-fold increase for amoxicillin/clavulanate. |
| Conditions | Open-label, multiple crossover study in 16 healthy human subjects. |
Why This Matters
This quantifies the superior efficiency of sultamicillin's mutual prodrug design for oral delivery of ampicillin, providing a clear procurement advantage for oral ampicillin/sulbactam over oral amoxicillin/clavulanate combinations.
- [1] Desager JP, et al. Oral bioavailability of ampicillin and amoxycillin alone and bound in fixed proportions to sulbactam and clavulanic acid. J Int Med Res. 1989 Nov-Dec;17(6):532-535. View Source
